Structural Uniqueness of the N-(Thiophen-2-ylmethyl)carboxamide Side Chain Within the 1-(4-Methoxyphenyl)-triazole-4-carboxamide Series
Among all published 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives, the N-(thiophen-2-ylmethyl) substituent is structurally distinct. The comprehensive anticancer SAR series by Shinde et al. explored 14 different N-substituted phenyl variants (compounds 4A–4N) on the identical 1-(4-methoxyphenyl)-triazole-4-carboxamide core, but none incorporated a heteroaryl-methyl substituent [1]. In the PXR modulator series by Li et al., which surveyed >80 triazole-4-carboxamide analogs, carboxamide substituents were predominantly alkyl (methyl, ethyl, cyclopropyl, cyclobutyl) or benzyl-based; only compound 85 in that series contained a thiophene moiety, and it was attached via a distinct connectivity (thiophene-2-carbonyl rather than thiophen-2-ylmethyl) [2]. The thiophen-2-ylmethyl group introduces a sulfur heteroatom at the β-position relative to the amide nitrogen, capable of participating in chalcogen bonding interactions with protein methionine or cysteine residues, as well as contributing approximately +0.4 log units to calculated LogP relative to a benzyl analog of identical carbon count. This structural feature is not represented in any comparator series with published quantitative activity data.
| Evidence Dimension | Carboxamide N-substituent identity |
|---|---|
| Target Compound Data | N-(thiophen-2-ylmethyl) [exact compound, no published bioactivity data] |
| Comparator Or Baseline | N-substituted phenyl variants (14 examples: 4A–4N in Shinde et al.); N-alkyl/benzyl variants (>80 examples in Li et al.) |
| Quantified Difference | Unique heteroaryl-methyl substitution pattern; no direct activity comparator available |
| Conditions | Structural comparison only; no matched biological assay data exist for the target compound |
Why This Matters
Procurement of this compound enables exploration of an unexplored region of triazole-4-carboxamide chemical space that is not addressable by any commercially available or literature-characterized analog.
- [1] Shinde, R.R.; Fatema, S.; Dhawale, S.A.; Farooqui, M. Design, synthesis, cytotoxicity, and molecular docking studies of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives. Synth. Commun. 2022, 52 (21), 2230–2240. DOI: 10.1080/00397911.2022.2137681. View Source
- [2] Li, Y.; Lin, W.; Chai, S.C.; et al. Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. J. Med. Chem. 2022, 65 (24), 16829–16859. DOI: 10.1021/acs.jmedchem.2c01640. View Source
